molecular formula C14H9F6N B11956955 N-phenyl-3,5-bis(trifluoromethyl)aniline CAS No. 23917-96-6

N-phenyl-3,5-bis(trifluoromethyl)aniline

Cat. No.: B11956955
CAS No.: 23917-96-6
M. Wt: 305.22 g/mol
InChI Key: MBHKTLILAXTGER-UHFFFAOYSA-N
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Description

N-Phenyl-3,5-bis(trifluoromethyl)aniline (CAS 23917-96-6) is a high-value aromatic amine with a molecular formula of C14H9F6N and a molecular weight of 305.22 g/mol . This compound features two powerful trifluoromethyl groups symmetrically arranged on the aniline ring, a key structural motif known to significantly improve the pharmacodynamic and pharmacokinetic properties of molecules in medicinal chemistry . This aniline derivative serves as a crucial synthetic intermediate in advanced research. Its primary research value lies in the development of novel antimicrobial agents. Specifically, it is a key precursor in the synthesis of pyrazole derivatives that have demonstrated potent activity against menacing Gram-positive bacterial pathogens . Research shows that compounds built from this core structure are potent growth inhibitors of planktonic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . Furthermore, select derivatives have proven effective against MRSA persisters and biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL, highlighting its potential in addressing antibiotic-resistant infections . Key Identifiers • CAS Number : 23917-96-6 • Molecular Formula : C14H9F6N • Molecular Weight : 305.22 g/mol Physical Properties • Density : 1.4±0.1 g/cm³ • Boiling Point : 271.9±40.0 °C at 760 mmHg • Flash Point : 118.3±27.3 °C This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23917-96-6

Molecular Formula

C14H9F6N

Molecular Weight

305.22 g/mol

IUPAC Name

N-phenyl-3,5-bis(trifluoromethyl)aniline

InChI

InChI=1S/C14H9F6N/c15-13(16,17)9-6-10(14(18,19)20)8-12(7-9)21-11-4-2-1-3-5-11/h1-8,21H

InChI Key

MBHKTLILAXTGER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis of N-phenyl-3,5-bis(trifluoromethyl)aniline and Related Arylamines

The direct formation of the N-phenyl bond to the 3,5-bis(trifluoromethyl)phenyl moiety can be achieved through various protocols, primarily involving nucleophilic substitution or transformations from suitable precursors.

The synthesis of arylamines, including this compound, can be approached through nucleophilic aromatic substitution (SNAr) reactions. In a relevant study, 3,5-bis(trifluoromethyl)aniline (B1329491) was reacted with 1-fluoro-2-nitrobenzene (B31998) in anhydrous dimethylformamide (DMF). mdpi.com This reaction, conducted in the presence of bases like potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH), demonstrates the principle of forming a new N-aryl bond, although in this specific instance, a double substitution product, N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline, was isolated. mdpi.com This highlights that direct anilination of activated aryl halides with 3,5-bis(trifluoromethyl)aniline is a viable, though potentially complex, synthetic route. The general applicability of such amination protocols is a cornerstone of synthetic organic chemistry for creating complex arylamines from simpler precursors. mdpi.com

A common and efficient strategy for preparing the core amine, 3,5-bis(trifluoromethyl)aniline, is through the reduction of its nitro precursor, 3,5-bis(trifluoromethyl)nitrobenzene. chemicalbook.com This transformation is a fundamental step, as the resulting aniline (B41778) is a key building block for the target compound and its derivatives. nih.gov

One documented method involves the catalytic hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene. The reaction is typically carried out in an autoclave using ethyl acetate (B1210297) as a solvent and a palladium-on-carbon (Pd/C) catalyst. chemicalbook.com The process requires elevated temperature (60°C) and hydrogen pressure (2 MPa) over an extended period (20 hours) to achieve a high yield of 3,5-bis(trifluoromethyl)aniline. chemicalbook.com The reduction of aromatic nitro compounds is a well-established industrial method for producing anilines. reddit.com Alternative methods for nitro group reduction include using metal catalysts like Raney Nickel or reagents such as iron in acidic media (Fe/HCl). reddit.comgoogle.comresearchgate.net

PrecursorReagents/CatalystSolventConditionsProductYieldPurity
3,5-Bis(trifluoromethyl)nitrobenzeneH₂, Pd/CEthyl Acetate60°C, 2 MPa, 20h3,5-Bis(trifluoromethyl)aniline87%98.5%

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives, particularly acylamino compounds, is crucial for exploring the applications of the this compound scaffold.

Acylamino derivatives are typically prepared via amidation of the parent amine, 3,5-bis(trifluoromethyl)aniline.

The formation of an amide bond by reacting 3,5-bis(trifluoromethyl)aniline with an acylating agent is a common synthetic route.

For the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]acetamide , a standard laboratory method involves reacting 3,5-bis(trifluoromethyl)aniline with acetic anhydride (B1165640). The reaction is typically performed in the presence of a base like pyridine, which serves to neutralize the acid byproduct and drive the reaction to completion. An alternative acylating agent is acetyl chloride.

The synthesis of N-(3,5-bis(trifluoromethyl)phenyl)acrylamide follows a similar logic, where an acryloyl group is introduced onto the nitrogen atom of 3,5-bis(trifluoromethyl)aniline. This compound serves as a valuable building block in both organic synthesis and polymer chemistry. A related synthesis involves the reaction of 3,5-bis(trifluoromethyl)aniline with bromoacetyl chloride to form N-(3,5-bis(trifluoromethyl)phenyl)-2-bromo-acetamide, demonstrating the versatility of using different acyl chlorides for amidation. ontosight.ai

The success of amidation reactions involving 3,5-bis(trifluoromethyl)aniline is highly dependent on the choice of reagents and reaction conditions.

Specific Reagents:

Acylating Agents: Acetic anhydride and acetyl chloride are commonly used for acetylation. Other acyl halides, such as bromoacetyl chloride, can be used to introduce different functional groups. ontosight.ai

Bases: Pyridine is often employed as a base to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, thereby promoting the formation of the amide.

Solvents: Anhydrous dichloromethane (B109758) (DCM) is a typical solvent for these reactions, providing a non-reactive medium. Anhydrous DMF is also used in related nucleophilic substitution reactions. mdpi.com

Anhydrous Conditions: The use of anhydrous (dry) conditions is critical. The trifluoromethyl (CF₃) groups on the phenyl ring are sensitive to hydrolysis, and the presence of moisture can lead to unwanted side reactions and decomposition of the starting material or product. Therefore, reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, and solvents are rigorously dried before use. Techniques like using Schlenk lines or purging the reaction vessel with an inert gas are standard procedures to exclude moisture.

DerivativeStarting AmineAcylating AgentBase/SolventKey Conditions
N-[3,5-bis(trifluoromethyl)phenyl]acetamide3,5-bis(trifluoromethyl)anilineAcetic anhydridePyridine / Anhydrous DCMAnhydrous, Inert atmosphere, 0°C to RT
N-(3,5-Bis(trifluoromethyl)phenyl)-2-bromo-acetamide3,5-bis(trifluoromethyl)anilineBromoacetyl chlorideBaseN/A

Urea (B33335) and Thiourea (B124793) Derivatives

This compound is a pivotal precursor in the synthesis of a variety of urea and thiourea derivatives. These derivatives are of substantial interest in fields like organocatalysis due to the influential electron-withdrawing properties of the two trifluoromethyl groups on the phenyl ring. These groups significantly alter the reactivity of the aniline and the characteristics of the resulting compounds.

Reaction with Isocyanates (e.g., N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea)

The reaction between this compound and isocyanates offers a direct pathway to unsymmetrical urea derivatives. A key example is the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea. This reaction typically involves the nucleophilic addition of the primary amine group of the aniline to the electrophilic carbon of an isocyanate, such as phenyl isocyanate.

The general chemical equation for this reaction is: (CF₃)₂C₆H₃NH₂ + R-N=C=O → (CF₃)₂C₆H₃NH-C(O)NH-R

The presence of the dual trifluoromethyl groups reduces the nucleophilicity of the amine. This may require specific reaction conditions, such as the use of particular solvents, elevated temperatures, or a catalyst to ensure the reaction proceeds efficiently. The resulting urea derivatives are often explored for their capacity as anion receptors and in hydrogen bonding-based catalysis. This is due to the increased acidity of the N-H protons, a direct consequence of the electron-withdrawing trifluoromethyl substituents.

Table 1: Synthesis of Phenyl Urea Derivatives

Reactant 1 Reactant 2 Product Yield Reference
Thiourea Organocatalyst Synthesis (e.g., N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea)

This compound is an essential starting material for creating highly efficient thiourea organocatalysts. A notable example is N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's catalyst. researchgate.netrsc.org The synthesis of this catalyst involves reacting this compound with an agent like thiophosgene.

Typically, this synthesis requires two equivalents of the aniline to react with one equivalent of a thiocarbonyl source. The potent electron-withdrawing trifluoromethyl groups on the phenyl rings of the formed thiourea markedly increase the acidity of the N-H protons. researchgate.netrsc.org This enhanced acidity enables the thiourea to function as a strong hydrogen-bond donor, activating a variety of electrophiles in numerous organic reactions. researchgate.netrsc.org These catalysts are widely used in Michael additions, Friedel-Crafts reactions, and Diels-Alder reactions. researchgate.net

Table 2: Synthesis of Thiourea Derivatives

Reactant 1 Reactant 2 Product Yield Reference
2-amino-N,N′-dialkylaniline 1,1′-thiocarbonyldiimidazole N,N′-bis(2-dialkylaminophenyl)thiourea 70% nih.gov

Schiff Base Formations

Schiff bases, also known as imines, represent another significant class of compounds derived from this compound. nih.govresearchgate.net These are formed through the condensation of the primary amine with an aldehyde or ketone and serve as valuable intermediates in organic synthesis and as ligands in coordination chemistry. rdd.edu.iqedu.krd

Condensation Reactions with Aldehydes

Schiff bases are formed from this compound through a condensation reaction with an aldehyde. nih.govgoogle.com This process involves the nucleophilic attack of the aniline's amino group on the aldehyde's carbonyl carbon, which is then followed by the elimination of a water molecule. rdd.edu.iq

The general reaction is as follows: (CF₃)₂C₆H₃NH₂ + R-CHO → (CF₃)₂C₆H₃N=CH-R + H₂O

This reaction is frequently catalyzed by an acid and may necessitate the removal of water to shift the equilibrium toward the product. The resulting Schiff bases, which feature the 3,5-bis(trifluoromethyl)phenyl group, possess unique electronic properties. They have been employed as ligands for various metal catalysts and in the synthesis of more intricate heterocyclic systems. The electron-withdrawing character of the trifluoromethyl groups can impact the stability and reactivity of the imine bond.

Table 3: Synthesis of Schiff Bases

Reactant 1 Reactant 2 Catalyst Yield Reference

Di- and Triarylamine Derivatives

This compound is also utilized in the creation of more complex di- and triarylamine derivatives. These compounds are of particular interest in the field of materials science for their potential use in organic electronics, stemming from their distinct electronic and photophysical properties.

Nucleophilic Aromatic Substitution

A primary method for synthesizing di- and triarylamine derivatives from this compound is through nucleophilic aromatic substitution (SₙAr) reactions. tib.eubeilstein-journals.org In these reactions, the aniline functions as a nucleophile, attacking an electron-deficient aromatic ring that has been activated for nucleophilic attack by strong electron-withdrawing groups (such as nitro or cyano).

For instance, this compound can react with an activated aryl halide to form a diarylamine. This reaction is typically facilitated by a base, which deprotonates the aniline to enhance its nucleophilicity. Triarylamines can be synthesized through a subsequent N-arylation step. These reactions are crucial for constructing the core structures of many functional organic materials.

Heterocyclic Derivatives (e.g., Pyrazole-Substituted Anilines)

The incorporation of a 3,5-bis(trifluoromethyl)phenyl moiety into heterocyclic structures, such as pyrazoles, is a significant area of synthetic focus. These derivatives are explored for their potential as potent growth inhibitors of drug-resistant bacteria. nih.govrsc.org The synthesis of these complex molecules often involves a multi-step approach.

A common strategy begins with the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with a hydrazine (B178648) derivative, such as 4-hydrazinobenzoic acid, to form a hydrazone intermediate. mdpi.comnih.gov This intermediate is then treated with a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to construct the pyrazole (B372694) ring, yielding a key intermediate, a pyrazole aldehyde. mdpi.comnih.gov

The final step in forming the target pyrazole-substituted aniline derivatives is typically achieved through reductive amination. mdpi.comnih.gov The pyrazole aldehyde is reacted with various substituted anilines to form an imine, which is subsequently reduced to the final amine product, often using a reducing agent like sodium borohydride. mdpi.com This synthetic route is robust, allowing for the introduction of diverse substituents on the aniline moiety without significantly impacting the reaction yield or product purity. nih.gov

Table 1: Synthesis of Pyrazole-Substituted Anilines via Reductive Amination mdpi.com

Entry Reactant 1 Reactant 2 Key Reagents Product

Data sourced from a study on the synthesis of potent growth inhibitors for drug-resistant bacteria. mdpi.com

Advanced Synthetic Techniques and Reaction Conditions

The successful synthesis and purification of this compound and its derivatives often necessitate the use of advanced techniques to control reactivity, ensure high yields, and achieve the required purity. These methods include specialized catalytic systems and stringent control of reaction environments.

Catalytic Approaches in Derivative Synthesis

Catalysis plays a pivotal role in the efficient formation of carbon-nitrogen and carbon-carbon bonds required for the synthesis of complex aniline derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of arylated anilines. nih.gov These reactions enable the formation of C-N bonds by coupling fluoroalkylamines with aryl halides, such as aryl bromides and chlorides. nih.gov A significant challenge in these reactions is the potential instability of the fluorinated aniline products under typical conditions of heat and strong base. nih.gov

To overcome this, specific catalytic systems have been developed. For instance, using a catalyst derived from AdBippyPhos and [Pd(allyl)Cl]₂ with the weaker base potassium phenoxide (KOPh) allows the reaction to proceed in high yield with low catalyst loadings. nih.gov This method tolerates a variety of functional groups that would otherwise react with stronger bases. nih.gov In these systems, the turnover-limiting step is often the reductive elimination from the palladium center to form the final C-N bond, a step influenced by the electron-withdrawing nature of the fluoroalkyl groups. nih.gov Research has also demonstrated that specific cooperating ligands, such as [2,2′-bipyridin]-6(1H)-one (bipy-6-OH), can enable the selective ortho-arylation of unprotected anilines, directing the C-H activation to a specific position and avoiding competitive N-arylation. semanticscholar.org

Table 2: Palladium-Catalyzed Arylation Conditions nih.gov

Catalyst System Base Substrates Key Feature
AdBippyPhos / [Pd(allyl)Cl]₂ KOPh Fluoroalkylamines, Aryl Halides High yield with weak base, tolerates functional groups.

Titanium-catalyzed hydroamination represents an atom-economical method for synthesizing amines and their derivatives. nih.gov This process involves the addition of an N-H bond across a carbon-carbon multiple bond, such as in an alkyne. Using a diamido-bis(amidate) titanium precatalyst, for example, allows for the hydroamination of alkynylphosphines to yield phosphinoenamine products. ubc.ca These can then be reduced to form 2-aminophosphines on a gram scale. ubc.ca

This methodology is versatile, tolerating a wide range of alkynylphosphines and primary amines with varied electronic and steric properties. ubc.ca While direct synthesis of this compound using this method is not prominently detailed, the technique's utility in forming C-N bonds makes it a relevant advanced strategy. For example, intramolecular hydroamination of aminoalkynes is a key step in synthesizing complex heterocyclic structures like dihydroisoquinolines. uni-heidelberg.de The reaction provides an efficient route to conjugated enamines and other amine-containing materials. nih.gov

Inert Atmosphere and Moisture Exclusion Techniques

Many reagents used in the synthesis of fluorinated anilines, particularly organometallic intermediates and strong bases, are highly sensitive to air and moisture. Consequently, the stringent exclusion of atmospheric oxygen and water is critical for reaction success. Syntheses are frequently conducted under an inert atmosphere of nitrogen (N₂) or argon using standard Schlenk line techniques or within a glovebox. researchgate.net

For instance, reactions involving the deprotonation of 1,3,5-tris(trifluoromethyl)benzene (B44845) with n-butyllithium to form a lithiated intermediate are performed at low temperatures (e.g., 0 °C) under a nitrogen atmosphere to prevent quenching of the highly reactive species. researchgate.net Similarly, reactions run in anhydrous solvents, such as dimethylformamide (DMF), are essential to prevent side reactions and ensure high product yields. researchgate.net The use of dried solvents and properly dried glassware is standard practice in these synthetic procedures. rsc.org

Chromatographic and Recrystallization Purification Methods

Achieving high purity of the final product is essential, and this is typically accomplished through a combination of chromatographic and recrystallization techniques.

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for purifying crude reaction mixtures. researchgate.net The choice of eluent, often a mixture of solvents like dichloromethane (DCM) and methanol (B129727) (MeOH) or ethyl acetate and petroleum ether, is optimized to effectively separate the desired product from byproducts and unreacted starting materials. rsc.orgmdpi.com In some cases, more advanced techniques like liquid chromatography-solid-phase extraction (LC-SPE) coupled with NMR are used for the rapid identification and structural characterization of unknown impurities. researchgate.net

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, such as acetonitrile (B52724) or ethyl acetate, and then allowed to cool slowly. mdpi.comorgsyn.org As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent. The pure crystals are then collected by filtration. mdpi.com

Table 3: Purification Methods for this compound and Derivatives

Method Stationary/Mobile Phase or Solvent Compound Type Reference
Flash Chromatography Silica gel; DCM/MeOH (100:1, v/v) N-(3,5-bis(trifluoromethyl)benzyl)stearamide mdpi.com
Column Chromatography Silica gel; Ethyl acetate/petroleum ether Pyrazole-derived anilines researchgate.net
Recrystallization Acetonitrile Pyrazole-derived anilines mdpi.com

Advanced Chemical Reactivity and Mechanistic Investigations

Intramolecular and Intermolecular Reactions of the Aniline (B41778) Moiety

The reactivity of the aniline portion of the molecule is significantly modulated by the electronic deficit caused by the CF₃ substituents. This affects both substitution reactions at the nitrogen center and the redox behavior of the compound.

The presence of two CF₃ groups at the meta positions of the aniline ring substantially reduces the nucleophilicity of the amine nitrogen. This decreased reactivity makes standard N-alkylation and N-acylation reactions more challenging compared to electron-rich anilines. However, under specific conditions, these substitutions can be achieved. For instance, N-phenyl-3,5-bis(trifluoromethyl)aniline can undergo nucleophilic substitution to form more complex structures. A notable example is its reaction with epichlorohydrin (B41342) in the presence of glacial acetic acid, followed by dehydrochlorination, to yield N,N-bis(2,3-epoxypropyl)-3,5-bis(trifluoromethyl)aniline prepchem.com.

Similarly, attempts to perform a double nucleophilic aromatic substitution using 3,5-bis(trifluoromethyl)aniline (B1329491) and 1-fluoro-2-nitrobenzene (B31998) resulted in the formation of a triarylamine, N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline, highlighting the amine's capacity to act as a nucleophile under forcing conditions mdpi.com. The compound is also a crucial starting material for synthesizing N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a prominent organocatalyst, which involves a substitution reaction at the amine nitrogen .

The electron-deficient nature of this compound makes it more resistant to oxidation compared to standard anilines. Conversely, the reduction of associated functional groups can be a key synthetic step. For example, in multi-step syntheses involving derivatives of this aniline, a common transformation is the reduction of a nitro group on an adjacent aromatic ring without affecting the bis(trifluoromethyl)phenyl moiety. Catalytic hydrogenation, often using palladium on carbon (Pd-C), is effective for such selective reductions mdpi.com. This stability is crucial when designing complex molecules where other parts of the structure need to be chemically altered.

Catalytic Transformations Mediated by this compound and its Derivatives

While its direct reactivity can be subdued, this compound is a cornerstone in the field of organocatalysis, particularly after its incorporation into more complex structures like ureas and thioureas. The electronic properties that temper its nucleophilicity make its N-H protons highly acidic and potent hydrogen-bond donors.

Derivatives of this compound, especially thioureas such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (known as Schreiner's thiourea), are exceptional hydrogen-bonding organocatalysts. rsc.orgwikipedia.org These catalysts operate through non-covalent interactions, activating substrates by forming hydrogen bonds, which is sometimes referred to as "partial protonation". wikipedia.org The 3,5-bis(trifluoromethyl)phenyl group is considered a "privileged" motif in this context because the electron-withdrawing CF₃ groups significantly increase the acidity of the thiourea (B124793) N-H protons, enhancing their ability to donate hydrogen bonds. rsc.orgresearchgate.netresearchgate.net

This activation strategy is effective for a wide range of reactions, including Diels-Alder reactions, Michael additions, and aza-Henry reactions. wikipedia.orgacs.orgpharm.or.jpmsu.edu The catalyst functions by activating electrophiles, such as carbonyls or imines, making them more susceptible to nucleophilic attack. wikipedia.orgacs.org This is achieved without the need for metal-based Lewis acids, offering a greener and often more selective catalytic approach. wikipedia.org

Table 1: Selected Organocatalytic Reactions Mediated by Derivatives of this compound

Reaction TypeCatalyst TypeSubstrate ActivatedRole of CatalystRef.
Diels-AlderThioureaDienophile (e.g., N-acyloxazolidinone)Hydrogen-bond activation of carbonyl acs.orgrsc.org
Michael AdditionBifunctional AminothioureaNitroolefinH-bond activation of nitro group pharm.or.jpnih.gov
Aza-Henry ReactionBis-ThioureaN-Boc ImineSimultaneous H-bond activation of imine and nitroalkane msu.edu
AcetalizationThioureaAldehydeHydrogen-bond activation of carbonyl rsc.org

A key feature of (thio)urea catalysts derived from this compound is their ability to form an "explicit double hydrogen bond" with substrates. rsc.orgresearchgate.net This clamp-like binding motif, where both N-H protons of the (thio)urea engage with a Lewis basic site (like the oxygen of a carbonyl or nitro group), creates a highly organized, pre-organized transition state. wikipedia.orgacs.org

This bidentate interaction is crucial for both substrate activation and stereochemical control in asymmetric catalysis. researchgate.net By rigidly orienting the substrate, the chiral environment of the catalyst can effectively dictate the facial selectivity of the incoming nucleophile. This dual hydrogen bonding is a central mechanistic principle for catalysts like Schreiner's thiourea and Takemoto's catalyst, which have been successfully applied in numerous stereoselective transformations. rsc.orgacs.orgnih.gov

The primary function of hydrogen-bond donation in these catalytic systems is the stabilization of transition states. wikipedia.orgrsc.orgfu-berlin.de In many organic reactions, such as nucleophilic additions to carbonyls or nitroalkenes, a significant negative charge develops on an electronegative atom (typically oxygen) in the transition state, forming an oxyanion intermediate. rsc.orgwikipedia.org

Catalysts bearing the this compound moiety excel at stabilizing these partially developing negative charges. rsc.orgresearchgate.net The highly acidic N-H protons form strong hydrogen bonds with the nascent oxyanion, lowering the energy of the transition state and thus accelerating the reaction. wikipedia.orgrsc.org This stabilization is more pronounced in the transition state than in the initial substrate-catalyst complex because the developing anion is a much stronger hydrogen-bond acceptor. wikipedia.org This differential stabilization is the kinetic basis for the observed rate acceleration. rsc.orgrsc.org Computational and experimental studies have confirmed that this stabilization can be substantial, even when the hydrogen bonds themselves are considered relatively weak in the ground state. rsc.orgrsc.org

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the N-phenyl-3,5-bis(trifluoromethyl)aniline molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides information on the chemical environment of the protons in the molecule. The signals corresponding to the aromatic protons appear in the downfield region of the spectrum, which is characteristic of protons attached to a benzene (B151609) ring. The integration of these signals corresponds to the number of protons in each distinct chemical environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of distinct carbon environments in this compound. The spectrum shows signals for the aromatic carbons and the carbons of the trifluoromethyl groups. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the trifluoromethyl groups and the nitrogen atom. The carbon atoms directly bonded to the trifluoromethyl groups appear as quartets due to coupling with the three fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum exhibits a single signal, confirming the chemical equivalence of the two trifluoromethyl groups. The chemical shift of this signal is characteristic of trifluoromethyl groups attached to an aromatic ring.

Two-Dimensional NMR Techniques

While specific 2D NMR data for this compound is not extensively detailed in the provided search results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in the complete assignment of proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons within the phenyl and aniline (B41778) rings. HSQC spectra would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignments for the carbon skeleton.

Vibrational Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A notable feature in the spectrum is the N-H stretching vibration, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1400-1600 cm⁻¹ region. Furthermore, strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl groups are expected to be prominent in the fingerprint region, typically between 1000 and 1350 cm⁻¹. The presence and position of these bands provide definitive evidence for the structure of this compound.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization, provides unambiguous confirmation of a compound's molecular formula.

High-Resolution Mass Spectrometry (HRMS) is utilized to precisely determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the elemental composition of this compound. The high accuracy of this technique distinguishes the target compound from other molecules with the same nominal mass.

The molecular formula of this compound is C₁₄H₉F₆N. HRMS analysis typically involves measuring the mass of the protonated molecule, [M+H]⁺. The theoretically calculated exact mass for this ion is compared against the experimentally measured value. A very small deviation between these values, usually in the parts-per-million (ppm) range, provides strong evidence for the correct molecular formula. While specific experimental data for this compound is not detailed in the surveyed literature, studies on closely related analogs, such as 3,5-Bis(trifluoromethyl)-N-(3-(trifluoromethyl)phenyl)aniline, have successfully used HRMS to confirm their structures, demonstrating the applicability and power of this method. acs.org

CompoundMolecular FormulaIonCalculated m/zExperimental m/zInstrumentation
This compoundC₁₄H₉F₆N[M+H]⁺306.0712Data not reportedQ-TOF, LTQ Orbitrap XL

Electrospray Ionization (ESI) is a soft ionization technique frequently used in conjunction with mass spectrometry for the analysis of organic molecules. It is particularly effective for polar compounds and allows for the ionization of the analyte directly from a solution with minimal fragmentation. In the context of characterizing this compound and its derivatives, ESI is employed to generate the protonated molecular ions ([M+H]⁺) necessary for HRMS analysis. Research groups have reported using ESI in positive mode for the characterization of analogous compounds, often with instruments like an Agilent 6545 Q-TOF or a Thermo Scientific LTQ Orbitrap XL. amazonaws.com This technique is crucial for gently transferring the intact molecular ion into the gas phase for precise mass measurement, thereby confirming the molecular weight.

X-ray Diffraction Crystallography

While mass spectrometry confirms the molecular formula, X-ray diffraction crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a molecule. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis reveals the electron density distribution within the crystal, from which the exact positions of individual atoms can be determined. This allows for the unambiguous assignment of the molecular structure, including bond lengths, bond angles, and torsional angles.

Although it is a powerful technique for structural elucidation, specific single-crystal X-ray diffraction data for this compound has not been reported in the reviewed scientific literature. Should such a study be performed, it would provide incontrovertible proof of the compound's connectivity and conformation in the solid state.

ParameterDescriptionValue for this compound
Crystal SystemThe symmetry system of the crystal lattice.Data not reported
Space GroupThe symmetry group of the crystal.Data not reported
a, b, c (Å)The lengths of the unit cell axes.Data not reported
α, β, γ (°)The angles of the unit cell axes.Data not reported
Volume (ų)The volume of the unit cell.Data not reported
ZThe number of molecules in the unit cell.Data not reported

Furthermore, the experimentally determined structure would be compared with theoretical predictions from computational methods, such as Density Functional Theory (DFT). This comparison allows for the validation of the theoretical models and can provide insight into the electronic properties and conformational preferences of the molecule. Discrepancies between the experimental solid-state structure and the calculated gas-phase structure can often be explained by intermolecular interactions, such as hydrogen bonding or π-stacking, present in the crystal packing.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are widely employed for their balance of accuracy and computational efficiency, making them suitable for studying relatively large molecules. Calculations are typically performed using a specific functional, such as B3LYP (Becke's three-parameter hybrid function with the nonlocal correlation of Lee–Yang–Parr), and a basis set, like 6-311+G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.netmdpi.com

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find its most stable, lowest-energy conformation. For molecules like N-phenyl-3,5-bis(trifluoromethyl)aniline, this process would determine the precise bond lengths, bond angles, and dihedral angles between the two phenyl rings and the trifluoromethyl groups.

While specific optimized parameters for this compound are not published, studies on analogous compounds provide expected values. For instance, in a DFT study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide using the B3LYP/6-311+G(d,p) level of theory, the C-C bond lengths within the phenyl ring were found to be in the range of 1.388 to 1.418 Å. nih.gov Similarly, a study on 3,5-Bis(trifluoromethyl)phenylboronic acid reported C-C bond lengths within the aromatic ring around 1.4 Å. ijltet.org These values are consistent with typical aromatic systems and demonstrate the reliability of DFT in predicting molecular geometries.

Electronic structure analysis often involves examining the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity.

In the computational analysis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO was found to be located over the amide nitrogen, while the LUMO was primarily distributed over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com This distribution resulted in a significant HOMO-LUMO gap of 5.54 eV, indicating a high degree of molecular stability. mdpi.com For 3,5-Bis(trifluoromethyl)phenylboronic acid, the calculated HOMO-LUMO gap was 0.165 eV, suggesting a different electronic profile due to the boronic acid group. ijltet.org For this compound, the HOMO would likely be localized on the aniline (B41778) nitrogen and the adjacent phenyl ring, while the LUMO would be influenced by the electron-withdrawing trifluoromethyl groups on the second phenyl ring.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
N-(3,5-bis(trifluoromethyl)benzyl)stearamideB3LYP/6-311+G(d,p)--5.54
3,5-Bis(trifluoromethyl)phenylboronic acidB3LYP/6-311G(d,p)-0.357-0.1920.165

Prediction of Spectroscopic Parameters and Spectral Interpretation

DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman), which arise from the different vibrational modes of a molecule. Theoretical frequency calculations can help assign experimental spectral bands to specific molecular motions, such as stretching, bending, and twisting of bonds. researchgate.net

For example, in the study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations were used to simulate the infrared spectrum. mdpi.com The computed frequencies for key functional groups showed good agreement with experimental data. The characteristic C-F stretching vibrations of the CF₃ groups were calculated at 1169.85 cm⁻¹ (asymmetric) and 1123.66 cm⁻¹ (symmetric), which corresponded well with the experimental absorption bands observed at 1174.98 cm⁻¹ and 1115.40 cm⁻¹, respectively. mdpi.com A similar analysis on this compound would allow for the precise assignment of its experimental IR and Raman spectra, identifying the vibrational modes associated with the C-N linkage, the phenyl rings, and the potent C-F bonds of the trifluoromethyl groups.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in N-(3,5-bis(trifluoromethyl)benzyl)stearamide

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N–H Stretch3290.543642.71
C=O Stretch1647.481739.37
C–N Stretch1285.091280.41
Asymmetric C–F Stretch1174.981169.85
Symmetric C–F Stretch1115.401123.66

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics, telecommunications, and optical data storage. nih.gov Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). chemicalbook.com Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. researchgate.net

The presence of electron-donating groups (like the aniline amine) and electron-withdrawing groups (like trifluoromethyl) connected by a π-conjugated system can lead to significant intramolecular charge transfer (ICT) and enhance NLO properties. acs.org A computational study on Schiff bases derived from trifluoromethyl aniline demonstrated that such molecules can possess significant NLO responses. nih.govuni-muenchen.de For instance, a related chromophore, TFMOS, was found to have a high total hyperpolarizability (γtot) of 1.346 × 10⁻³⁴ esu, indicating its potential for NLO applications. nih.govuni-muenchen.de A theoretical investigation of this compound would likely reveal a notable NLO response due to the charge asymmetry created by the phenylamine donor portion and the bis(trifluoromethyl)phenyl acceptor portion.

Molecular Orbital Theory and Bonding Analysis

Beyond standard DFT calculations, more detailed analyses of molecular orbitals and chemical bonding can elucidate the nature of intramolecular interactions and electron delocalization.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. wikipedia.org This method provides a quantitative description of bonding interactions and charge delocalization.

In a study of 3,5-Bis(trifluoromethyl)phenylboronic acid, NBO analysis revealed significant stabilization energies from intramolecular charge transfer. ijltet.org For example, the interaction between a C-C bonding orbital (σ) and an adjacent C-C anti-bonding orbital (σ*) resulted in stabilization energies of over 15 kJ/mol. ijltet.org For this compound, NBO analysis would be particularly insightful for quantifying the delocalization of the nitrogen lone pair electrons into the π-systems of the phenyl rings and understanding the influence of the electron-withdrawing CF₃ groups on the electronic structure.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for 3,5-Bis(trifluoromethyl)phenylboronic acid

Donor NBOAcceptor NBOStabilization Energy E(2) (kJ/mol)
σ(C1-C2)σ(C1-C6)15.22
σ(C1-C2)σ(C3-B10)13.26

Atoms-in-Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins. nih.gov Developed by Richard Bader, AIM theory defines atoms and chemical bonds based on the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient is zero, are used to characterize the nature of chemical interactions.

A bond critical point (BCP) located between two nuclei is indicative of a chemical bond. The properties of the electron density at this point, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative measures of the bond's character. For instance, a negative Laplacian (∇²ρ(r) < 0) is characteristic of a shared-electron (covalent) interaction, while a positive Laplacian (∇²ρ(r) > 0) is typical of a closed-shell (ionic or van der Waals) interaction. A study on N,N-diacylaniline derivatives used AIM to analyze C-C bonds within the phenyl ring, finding them to be in good agreement with experimental evidence. nih.gov An AIM analysis of this compound would precisely characterize the nature of all its chemical bonds, including the polar C-N and C-F bonds and the C-C bonds within the aromatic rings, providing a detailed map of its electronic topology.

Advanced Quantum Chemical Methods

There are no available research articles detailing the application of advanced quantum chemical methods, such as Hartree-Fock (HF) or Møller–Plesset Second-Order Perturbation Theory (MP2), to this compound. Such studies are fundamental for calculating the electronic structure and energy of a molecule, providing insights into its stability and reactivity. While computational studies have been performed on structurally related compounds, including derivatives of 3-(trifluoromethyl)aniline (B124266) and N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the specific data for the N-phenyl substituted title compound is not present in the surveyed literature.

Molecular Modeling and Docking Studies

Similarly, a comprehensive search yielded no molecular modeling or docking studies involving this compound.

Investigation of Molecular Interactions

No investigations into the molecular interactions of this compound with biological targets, such as the nicotinic acetylcholine (B1216132) receptor (nAChR), have been published. Molecular docking is a critical tool in drug discovery and molecular biology for predicting the binding orientation and affinity of a small molecule to a target protein. The absence of such studies indicates a gap in the understanding of the potential biological activity of this compound.

Conformational Analysis

Detailed conformational analysis of this compound is also not available in the scientific literature. Conformational analysis is essential for understanding the three-dimensional structure of a molecule and how its different spatial arrangements (conformers) influence its physical properties and biological activity. Without these studies, the preferred spatial orientation of the phenyl and the 3,5-bis(trifluoromethyl)phenyl rings relative to each other remains theoretically uncharacterized.

Advanced Materials Science Applications

High-Performance Polymers and Coatings

The integration of the 3,5-bis(trifluoromethyl)phenyl moiety into polymer backbones is a key strategy for creating high-performance materials. Aromatic polymers, such as polyimides, are renowned for their exceptional thermal and mechanical properties, and the inclusion of fluorine-containing groups, as found in N-phenyl-3,5-bis(trifluoromethyl)aniline, further enhances these characteristics.

Contribution to Thermal Stability and Oxidation Resistance

The strong carbon-fluorine (C-F) bonds and the electron-withdrawing nature of the trifluoromethyl groups significantly enhance the thermal and oxidative stability of polymers. Aromatic polyimides containing phosphine (B1218219) oxide and trifluoromethyl groups have demonstrated excellent thermal stability. researchgate.net For instance, a series of novel fluorinated polyimides derived from a diamine containing the 3,5-bis(trifluoromethyl)phenyl structure exhibited high glass transition temperatures (Tg) and exceptional thermal stability. researchgate.net

Similarly, polyimides synthesized using 2,2-bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide (6FADAP), a monomer incorporating the target chemical's core structure, show high thermal stability, with decomposition temperatures around 500 °C in air. researchgate.net The bulky -CF3 groups hinder chain packing and rotation, leading to higher glass transition temperatures, while the inherent stability of the C-F bond contributes to resistance against thermal degradation and oxidation.

Key Thermal Properties of Related Fluorinated Polyimides

Polymer System Glass Transition Temp. (Tg) Decomposition Temp. (10% wt. loss) Reference
Asymmetric Polyimides 330-363 °C 417-476 °C (in air) researchgate.net
Polyimides with 6FADAP 290 °C ~500 °C (in air) researchgate.net

Development of Durable Coatings and Polymers

Furthermore, fluorinated polyimides are known for their excellent mechanical properties, affording tough and transparent films. bohrium.com These polymers often exhibit high tensile strengths and moduli, making them suitable for applications requiring robust and durable materials, such as protective coatings in aerospace or insulation films in microelectronics. researchgate.netbohrium.com The combination of thermal stability, chemical inertness, and strong mechanical properties makes these materials exceptionally durable for long-term use in harsh conditions.

Electronic and Optical Materials

The electronic and steric properties of the this compound structure make it a component of interest for various electronic and optical materials. The electron-withdrawing -CF3 groups can modify the electronic energy levels of molecules, while their bulkiness can influence molecular packing and organization, which is crucial for liquid crystals and dielectric materials.

Role in Liquid Crystalline Systems

The trifluoromethyl group is a powerful electron-attracting and sterically bulky group, which can influence the formation and properties of liquid crystal (LC) phases. nih.gov In the synthesis of new organic derivatives for liquid crystalline applications, such as (E)-3(or4)-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline, the presence of the -CF3 group is significant. nih.gov Its bulkiness can lower the tendency for antiparallel molecular association, which affects the type and temperature range of the mesophases formed. nih.gov Fluorine-containing moieties are often employed to develop liquid crystals with low viscosity, a desirable trait for applications in high-speed liquid-crystal displays (LCDs). nih.gov

New Blue Light-Emitting Materials Development (related to derivatives)

Derivatives containing the (trifluoromethyl)phenyl group have been successfully synthesized and investigated as host materials for blue organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Diaryl-substituted anthracene (B1667546) derivatives featuring a 3-(trifluoromethyl)phenyl substituent possess high thermal stability and suitable frontier energy levels for use as blue host materials. mdpi.com

In one study, three such anthracene derivatives were synthesized and tested in OLED devices. mdpi.comresearchgate.net The device based on 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene as the host material exhibited the best performance, demonstrating the potential of these derivatives in developing efficient and stable blue OLEDs, which remain a significant challenge in display technology. mdpi.com

Performance of a Blue OLED Device Using an Anthracene Derivative

Property Value Reference
Electroluminescent Max. 488 nm mdpi.com
Max. Brightness (Lₘₐₓ) 2153.5 cd·m⁻² mdpi.com
Current Efficiency 2.1 cd·A⁻¹ mdpi.com

Flexible Dielectrics for Advanced Electronics

Polyimides synthesized from diamine monomers containing trifluoromethyl groups, such as 2,2-bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide, exhibit low dielectric constants (2.81). researchgate.net Another study on fluorinated polyimides reported dielectric constants as low as 2.72. bohrium.com This property, combined with flexibility and high thermal stability, makes polymers derived from this compound and related structures highly suitable for use as flexible dielectric substrates and insulating layers in next-generation electronics.

Functionalized Derivatives in Advanced Materials Synthesis

The this compound scaffold, characterized by its electron-deficient nature and steric properties conferred by the two trifluoromethyl groups, serves as a critical building block in the synthesis of a variety of functionalized derivatives for advanced materials science. These derivatives are explored for applications ranging from optoelectronics to organocatalysis and specialized polymers, leveraging the unique electronic and structural attributes of the core molecule.

Triarylamine and Diamine Derivatives as Precursors for Optoelectronic Materials

The synthesis of complex amine structures based on the 3,5-bis(trifluoromethyl)aniline (B1329491) framework provides precursors for materials with potential applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). Triphenylamine-based diamines, for instance, are recognized as versatile monomers for the creation of high-performance aromatic polyamides. mdpi.comresearchgate.net

A notable derivative is N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline, a triarylamine, which can be synthesized from 3,5-bis(trifluoromethyl)aniline. mdpi.com The synthesis involves a double nucleophilic aromatic substitution reaction with 1-fluoro-2-nitrobenzene (B31998). mdpi.comresearchgate.net The resulting triarylamine structure is a key intermediate. Subsequent reduction of the nitro groups can yield diamine monomers essential for polymerization or for building blocks in constructing hole-transporting layers in electronic devices.

Table 1: Synthesis of N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline

Starting MaterialReagentProductReaction TypeKey Finding
3,5-Bis(trifluoromethyl)aniline1-Fluoro-2-nitrobenzeneN,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)anilineDouble Nucleophilic Aromatic SubstitutionSuccessfully synthesizes a triarylamine building block for potential use in optoelectronic materials. mdpi.comresearchgate.net

Thiourea (B124793) Derivatives in Organocatalysis

The 3,5-bis(trifluoromethyl)phenyl motif is integral to the design of powerful organocatalysts, particularly those that operate through hydrogen bonding. N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often referred to as Schreiner's thiourea, is a prominent example derived from 3,5-bis(trifluoromethyl)aniline. rsc.org This catalyst is highly effective due to the strong hydrogen-bond-donating capability of the thiourea N-H protons, which is significantly enhanced by the electron-withdrawing trifluoromethyl groups on the phenyl rings. rsc.org This allows the catalyst to activate and stabilize substrates and transition states through dual hydrogen bonding, promoting a wide range of organic transformations. rsc.org

Table 2: Application of a 3,5-Bis(trifluoromethyl)aniline Derivative in Catalysis

DerivativeClassFunctionMechanism of Action
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaOrganocatalystPromotion of various organic reactions.Activates substrates and stabilizes transition states via explicit double hydrogen bonding. rsc.org

Polymeric Derivatives for Sensors and Optical Materials

Functionalized polymers derived from aniline (B41778) variants containing the bis(trifluoromethyl)phenyl group are being investigated for specialized applications, including chemical sensors and novel optical materials. Polyaniline (PANI) and its derivatives are known for their use in gas sensors, as their electrical properties change upon interaction with different chemical environments. nih.gov The incorporation of the bulky and highly fluorinated 3,5-bis(trifluoromethyl)phenyl moiety can modify the polymer's morphology, solubility, and sensitivity towards specific analytes.

Recent research has also focused on the synthesis of polymers with a unique backbone consisting solely of nitrogen and sulfur atoms [−N(R)SS−], termed poly[N,N-(phenylamino)disulfides]. acs.org When aniline derivatives with varying electronic substitutions are used, the resulting polymers exhibit a range of colors, from pale yellow for electron-poor systems to deep purple for electron-rich ones. This behavior indicates that the aromatic side group, such as a derivative of this compound, acts as an auxochrome, directly influencing the optical properties of the conjugated polymer backbone. acs.org

Table 3: Research Findings on Polymeric Derivatives

Polymer TypeAniline DerivativePotential ApplicationKey Research Finding
Polyanilines (PANI)Anilines with bis(trifluoromethyl)phenyl groupsResistive gas sensors.Physicochemical parameters of PANI derivatives are dependent on the chemical composition of the environment, making them suitable for sensor applications. nih.gov
Poly[N,N-(phenylamino)disulfides]Anilines with trifluoromethyl substituentsPolymeric auxochromes, optical materials.Electron-poor aromatic rings (e.g., with CF3 groups) produce lighter-colored (yellow) polymers, demonstrating control over optical properties. acs.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Trifluoromethyl Groups on Molecular Properties and Reactivity

The two trifluoromethyl (-CF3) groups positioned at the meta positions of the phenyl ring dramatically alter the molecule's physicochemical properties compared to unsubstituted or methyl-substituted analogs. These changes are pivotal to its function and reactivity.

The trifluoromethyl group is characterized by its high electronegativity and its ability to increase the lipophilicity of a molecule. mdpi.com

Electronegativity: Fluorine is the most electronegative element, and the presence of three fluorine atoms makes the -CF3 group a powerful electron-withdrawing substituent through inductive effects. mdpi.comnih.gov This strong electron withdrawal decreases the electron density on the aromatic ring and the aniline (B41778) nitrogen. The electronegativity of a -CF3 group is comparable to that of a chlorine atom. nih.gov This electronic perturbation is crucial for modulating the acidity and reactivity of adjacent functional groups. nih.gov

Lipophilicity: The -CF3 group significantly enhances lipophilicity, which is the affinity of a molecule for a lipid-like environment. mdpi.commdpi.com This property is critical for improving a molecule's ability to cross cell membranes, a key consideration in drug design. mdpi.comnih.gov The Hansch hydrophobicity parameter (π), a measure of lipophilicity, for the -CF3 group is +0.88, indicating a substantial increase in nonpolar character compared to a hydrogen atom (π = 0) or a methyl group (π = +0.56). mdpi.comnih.govacs.org The 3,5-bis(trifluoromethyl)phenyl moiety, in particular, creates significant sites for lipophilic interactions. mdpi.com

SubstituentHansch π ValueElectronegativity (Pauling Scale of Group)Van der Waals Radius (Å)
-H0.002.201.20
-CH₃+0.562.302.00
-F+0.143.981.47
-Cl+0.713.161.75
-CF₃+0.88~3.20~2.20

In the realm of catalysis, both the size (steric) and electronic nature of the -CF3 groups are exploited to control reaction outcomes.

Steric Contributions: The trifluoromethyl group is sterically demanding, with a size comparable to an isopropyl group. nih.gov This bulk can be used to create specific pockets in a catalyst's active site, influencing substrate binding and stereoselectivity. In certain catalyst designs, this steric hindrance can also prevent unwanted side reactions or catalyst deactivation. rsc.orgnih.gov

Electronic Contributions: The profound electron-withdrawing nature of the two -CF3 groups is a dominant factor in catalysis. rsc.org When the N-phenyl-3,5-bis(trifluoromethyl)aniline motif is incorporated into molecules like ureas or thioureas, the electron withdrawal significantly increases the acidity of the N-H protons. This enhanced acidity makes the molecule a much more effective hydrogen-bond donor, allowing it to activate electrophilic substrates and stabilize negatively charged intermediates in the transition state. rsc.orgresearchgate.net This principle is the cornerstone of a class of highly effective organocatalysts.

Rational Design of Functionalized Derivatives for Specific Applications

The predictable effects of the 3,5-bis(trifluoromethyl)phenyl group allow for the rational design of new molecules with tailored functions.

The 3,5-bis(trifluoromethyl)phenyl motif is considered "privileged" for catalyst development, particularly in organocatalysis. rsc.orgresearchgate.net

Schreiner's Thiourea (B124793): A prominent example is N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often called Schreiner's thiourea. This catalyst utilizes the two highly acidic N-H protons to form a dual hydrogen-bond clamp with substrates, effectively catalyzing a wide range of organic reactions. rsc.orgresearchgate.net The two -CF3 groups on each phenyl ring are essential for achieving the high level of acidity and activity.

Ammonium (B1175870) Salt Catalysts: Derivatives such as 3,5-Bis(trifluoromethyl) phenyl ammonium triflate (BFPAT) have been developed as efficient and environmentally friendly organocatalysts for promoting multi-component condensation reactions. jourcc.com

The unique steric and electronic profile of the 3,5-bis(trifluoromethyl)phenyl group makes it an excellent component for ligands in both organometallic and organocatalysis.

Frustrated Lewis Pairs (FLPs): Tris{3,5-bis(trifluoromethyl)phenyl}borane is a powerful Lewis acid and a key component in FLP chemistry for the activation of small molecules like H₂. nih.govrsc.org The strong electronic demand of the borane (B79455) center, amplified by the twelve -CF3 groups, and the steric crowding around it are precisely tuned for this challenging transformation.

Receptor Ligands: The moiety has been incorporated into the design of phosphine-borane derivatives intended as progesterone (B1679170) receptor antagonists. mdpi.com Here, the lipophilic and steric properties of the bis(trifluoromethyl)phenyl group are designed to optimize interactions within the hydrophobic ligand-binding pocket of the biological target.

Comparative Analysis with Structurally Related Compounds

The specific placement of the trifluoromethyl groups at the 3 and 5 positions is critical to the compound's utility, as demonstrated by comparison with its isomers and less-fluorinated analogs.

Comparison with Isomers: Studies on tris{bis(trifluoromethyl)phenyl}borane isomers reveal a stark difference in reactivity. The 3,5-isomer is highly active for H₂ cleavage, whereas the corresponding 2,4- and 2,5-isomers are inactive. rsc.orgnih.govrsc.org This inactivity is attributed to a combination of steric shielding of the reactive boron center by the ortho-CF3 groups and unfavorable electronic effects where intramolecular B···F interactions quench the borane's acidity. rsc.orgnih.govrsc.org

Comparison with Less Fluorinated Analogs: Compared to aniline or N-phenyl-3-(trifluoromethyl)aniline, the this compound framework offers significantly enhanced properties for catalysis. chemicalbook.com The presence of two -CF3 groups provides a synergistic effect, leading to a much greater increase in the acidity of derived catalysts (e.g., thioureas) than a single -CF3 group. rsc.org This leads to superior catalytic activity. Similarly, the lipophilicity and metabolic stability are generally higher in the bis-CF3 compound, which is an advantage in medicinal chemistry. mdpi.comnih.gov

Comparative Effects of Isomeric Substitution on Reactivity (Borane Analogs)
Compound IsomerReactivity in H₂ CleavageKey Influencing Factors
Tris{3,5-bis(trifluoromethyl)phenyl}boraneActiveHigh Lewis acidity; accessible boron center. nih.govrsc.org
Tris{2,4-bis(trifluoromethyl)phenyl}boraneInactiveSteric shielding by ortho-CF₃ group; quenching of acidity via B···F interactions. rsc.orgnih.gov
Tris{2,5-bis(trifluoromethyl)phenyl}boraneInactiveSteric shielding by ortho-CF₃ group; quenching of acidity via B···F interactions. rsc.orgnih.gov

Comparison of Acetamide (B32628) vs. Thiourea Derivatives in Catalysis

The choice between an acetamide and a thiourea linkage in catalysts derived from this compound can significantly influence their catalytic efficacy. This distinction is largely attributed to the differences in hydrogen bonding capabilities and steric profiles between the oxygen and sulfur atoms.

Thiourea derivatives bearing the 3,5-bis(trifluoromethyl)phenyl group are recognized as "privileged" motifs in organocatalysis. rsc.orgnortheastern.edu The two N-H protons of the thiourea moiety can form strong double hydrogen bonds with substrates, a feature that is enhanced by the potent electron-withdrawing nature of the trifluoromethyl groups. researchgate.net This enhanced acidity of the N-H protons leads to more effective activation of electrophiles in various chemical reactions. researchgate.net

Conversely, squaramides, which can be considered as cyclic diamides and thus analogous to acetamide derivatives, have also emerged as powerful hydrogen-bonding catalysts. In some instances, squaramide-based organocatalysts have demonstrated superior performance compared to their thiourea counterparts. researchgate.net For example, in certain asymmetric Michael additions, camphor-derived squaramide organocatalysts were found to be more efficient than their thiourea analogs. researchgate.net This suggests that the geometric arrangement and electronic properties of the acetamide-like functionality within the squaramide ring can lead to a more favorable transition state stabilization.

While a direct, comprehensive comparative study focusing solely on simple acetamide and thiourea derivatives of this compound in a single catalytic reaction is not extensively documented in the reviewed literature, the principle of hydrogen bond donation is central to both. The catalytic activity is a delicate balance between the acidity of the N-H protons and the steric environment around the catalytic core.

Table 1: Conceptual Comparison of Acetamide and Thiourea Derivatives in Catalysis

FeatureAcetamide DerivativesThiourea Derivatives
Hydrogen Bond Acidity Moderately acidic N-H protonsHighly acidic N-H protons due to the 3,5-bis(trifluoromethyl)phenyl group
Catalytic Activity Can be highly efficient, as seen in squaramide catalystsOften exhibit high catalytic activity due to strong hydrogen bonding
Key Interaction Primarily hydrogen bonding through the N-H groupsStrong double hydrogen bonding facilitated by the thiocarbonyl group

Impact of Substituent Position and Type on Molecular Behavior

The molecular behavior of this compound derivatives can be finely tuned by altering the position and nature of substituents on the N-phenyl ring. These modifications can influence the electronic properties, conformation, and ultimately, the reactivity and catalytic performance of the molecule.

The trifluoromethyl groups at the 3 and 5 positions of the aniline ring are potent electron-withdrawing groups. This electronic pull is a key determinant of the molecule's properties. Any additional substituents on the N-phenyl ring will interact with this existing electronic framework.

A study on pyrazole (B372694) derivatives of 3,5-bis(trifluoromethyl)phenyl aniline as antimicrobial agents provides valuable insights into the effects of substituents on the aniline moiety. nih.gov Although this study focuses on biological activity, the observed trends in potency can be correlated with changes in molecular properties. For instance, the introduction of hydrophobic alkyl or phenoxy groups on the phenyl ring of the aniline moiety was found to increase the antimicrobial activity, suggesting that lipophilicity plays a crucial role in the biological context. nih.gov

In a more general sense, the electronic nature of substituents on an aniline ring significantly impacts its basicity (pKa) and nucleophilicity. Electron-donating groups will increase the electron density on the nitrogen atom, making it more basic and nucleophilic. Conversely, electron-withdrawing groups will decrease the electron density, leading to lower basicity and nucleophilicity.

The position of the substituent also plays a critical role. Substituents at the para position generally exert the strongest electronic influence due to the direct resonance effect. Meta substituents have a more moderate effect, primarily through inductive interactions. Ortho substituents can introduce steric hindrance in addition to their electronic effects, which can significantly alter the molecule's conformation and its ability to interact with other molecules.

Table 2: Influence of Substituent Type and Position on the Properties of Aniline Derivatives

Substituent TypePositionExpected Impact on this compound Derivatives
Electron-Donating (e.g., -OCH₃, -CH₃) ParaIncreased electron density on the aniline nitrogen, potentially modulating hydrogen bond donating capacity of attached groups.
OrthoIncreased electron density and potential steric hindrance, affecting conformational preferences and substrate accessibility.
Electron-Withdrawing (e.g., -NO₂, -CN) ParaFurther decreased electron density on the aniline nitrogen, enhancing the acidity of attached hydrogen bond donors.
MetaModerate decrease in electron density primarily through inductive effects.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research will undoubtedly focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing N-phenyl-3,5-bis(trifluoromethyl)aniline and its derivatives. While established routes exist, they often rely on harsh conditions or expensive reagents.

Key areas for exploration include:

Green Chemistry Approaches: Investigation into metal- and solvent-free reaction conditions is a significant trend. nih.gov Methodologies utilizing Brønsted acidic ionic liquids, for example, could offer scalable and sustainable alternatives for synthesizing related aniline-based structures. nih.gov

Advanced Catalysis: The use of modern catalytic systems presents a promising avenue. Copper-catalyzed amination reactions, potentially adaptable from syntheses of other fluorinated anilines, could provide more efficient pathways. nih.gov Furthermore, visible-light-promoted reactions, which enable C-H trifluoromethylation of free anilines at room temperature, represent a powerful and economical strategy that could be adapted for novel synthetic routes. nih.govacs.org

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for exothermic fluorination or amination reactions.

Solvent-Assisted Reactivity: The role of specialized solvents in controlling reaction outcomes is a sophisticated area for future work. For instance, the use of hexafluoroisopropanol (HFIP) has been shown to create a hydrogen-bonding network with anilines and reagents, altering reactivity and enabling highly selective transformations that are otherwise challenging. rsc.orgnih.govresearchgate.net Exploring such solvent effects could unlock new synthetic possibilities.

A comparative table of potential synthetic strategies is presented below.

MethodologyPotential AdvantagesResearch Focus
Solvent-Free Catalysis Reduced waste, lower cost, simplified purificationDevelopment of robust solid-state or ionic liquid catalysts. nih.gov
Photocatalysis Mild reaction conditions (room temp.), high selectivity, sustainable (uses light energy)Identifying suitable photocatalysts and reaction conditions for C-N bond formation. nih.gov
Flow Chemistry Enhanced safety, scalability, improved yield and purityReactor design and optimization for multi-step syntheses.
Solvent-Directed Synthesis High selectivity, activation of unreactive bondsMechanistic studies on hydrogen-bond networks in solvents like HFIP. researchgate.net

Development of Next-Generation Catalytic Systems

The 3,5-bis(trifluoromethyl)phenyl moiety is recognized as a "privileged" structural motif in catalyst design, primarily due to its strong electron-withdrawing nature which enhances the acidity of nearby protons (e.g., on an N-H group). rsc.orgresearchgate.net This makes this compound an excellent precursor for a new generation of catalysts.

Future research directions include:

Organocatalysts: Derivatives of this aniline (B41778) are prime candidates for developing advanced organocatalysts. N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, synthesized from the parent aniline, is a well-established organocatalyst that functions through hydrogen bonding. rsc.org Future work could explore ureas, squaramides, and other scaffolds incorporating the this compound framework to catalyze a wider range of asymmetric reactions.

Brønsted Acids: The protonated form of the aniline, such as 3,5-bis(trifluoromethyl) phenylammonium triflate (BFPAT), has been demonstrated as an effective and green organocatalyst for multicomponent condensation reactions. researchgate.net Research into new counterions and applications for such catalysts is a logical next step.

Transient Directing Groups: In transition metal catalysis, the parent compound 3,5-bis(trifluoromethyl)aniline (B1329491) has been shown to act as a highly efficient monodentate transient directing group (MonoTDG) in palladium-catalyzed cross-coupling reactions. chemicalbook.com Exploring the potential of this compound in similar roles could lead to novel C-H functionalization strategies.

Integration into Supramolecular Architectures and Assemblies

The unique electronic and steric features of this compound make it an ideal building block for supramolecular chemistry and crystal engineering. The molecule possesses a hydrogen-bond donor (the N-H group) and the potential for weaker, directional interactions involving its trifluoromethyl groups.

Emerging areas of focus are:

Bifunctional Motifs: The aniline framework can act as a bifunctional donor of both hydrogen bonds (N-H···acceptor) and halogen bonds (C-F···acceptor), a concept demonstrated in related perhalogenated anilines. nih.govresearchgate.net Future work could focus on co-crystallization experiments to study the competition and synergy between these interactions, allowing for the rational design of complex solid-state architectures. nih.govresearchgate.net

Self-Assembly: Derivatives of the core 3,5-bis(trifluoromethyl)phenyl structure have been shown to self-assemble into complex nanostructures, such as nanotubes, driven by a combination of hydrogen bonding and π-π stacking interactions. researchgate.net Synthesizing and studying peptide or amide derivatives of this compound could lead to new self-assembling materials with programmed morphologies.

Crystal Engineering: The trifluoromethyl groups can participate in a variety of weak intermolecular interactions, including C-F···π and F···F contacts, which can be used to guide the packing of molecules in a crystal lattice. researchgate.net A systematic study of the crystal structures of this compound derivatives will provide fundamental insights into these interactions, enabling the design of materials with specific packing arrangements and properties. The formation of two-dimensional arrays in cocrystals of related thiourea (B124793) derivatives highlights the power of hydrogen bonding in directing assembly. researchgate.net

Design and Synthesis of New Classes of Materials with Tailored Properties

The inherent properties of the this compound scaffold can be leveraged to create new materials with specific, pre-defined functions.

Future research will likely target:

Biologically Active Compounds: The trifluoromethyl group is a well-known bioisostere used to enhance the metabolic stability and potency of pharmaceuticals. nih.gov The 3,5-bis(trifluoromethyl)phenyl moiety is a key component in potent antimicrobial agents. nih.gov this compound serves as an excellent starting point for synthesizing new libraries of compounds to be screened for various biological activities, from antibacterial to anticancer agents.

Advanced Polymers: Triarylamine derivatives are important monomers for high-performance polymers like aromatic polyamides. mdpi.com The incorporation of the bis(trifluoromethyl)phenyl group can enhance thermal stability, solubility, and introduce specific electronic properties. Future work could involve the polymerization of functionalized this compound monomers to create novel polymers for applications in electronics or as gas separation membranes.

Organic Electronics: The electron-deficient nature of the bis(trifluoromethyl)phenyl ring can be used to tune the electronic properties of π-conjugated systems. By incorporating the this compound unit into larger macrocycles, such as porphyrins, or into conjugated polymers, researchers can create new materials with tailored HOMO-LUMO gaps for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors.

Advanced Computational Methodologies for Predictive Modeling and Materials Discovery

Computational chemistry is an indispensable tool for accelerating research and discovery. For this compound, computational methods can provide deep insights and guide experimental efforts.

Key areas for future computational studies include:

Reaction Mechanism Elucidation: As new synthetic pathways are explored, computational studies, such as those used to understand triazole ring-opening mechanisms, can clarify complex reaction pathways and explain observed stereoselectivity. rsc.org This understanding is crucial for optimizing reaction conditions and expanding the scope of new methods.

Predictive Modeling of Material Properties: Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of novel derivatives before they are synthesized. researchgate.net This includes calculating molecular electrostatic potentials, HOMO-LUMO energy levels, and simulating spectroscopic data (IR, NMR) to aid in characterization.

Supramolecular Assembly Simulation: Computational modeling is essential for understanding the non-covalent interactions that govern self-assembly and crystallization. DFT calculations can be used to assess the formation energies of cocrystals and quantify the relative strengths of competing hydrogen and halogen bonds, providing a predictive framework for crystal engineering. researchgate.net This predictive power can guide the selection of co-formers and solvents to achieve desired supramolecular architectures.

Q & A

Q. What are the common synthetic routes for preparing N-phenyl-3,5-bis(trifluoromethyl)aniline?

this compound is typically synthesized via cross-coupling reactions. For example, a Buchwald-Hartwig amination protocol using palladium catalysts (e.g., Pd(PPh₃)₄) can couple 3,5-bis(trifluoromethyl)aniline with aryl halides. In a representative procedure, 3,5-bis(trifluoromethyl)aniline reacts with iodobenzene under basic conditions (e.g., K₂CO₃) in a solvent like DMF at elevated temperatures (110°C), yielding the N-phenyl derivative with ~91% efficiency . Alternative routes include Ullmann-type couplings or nucleophilic aromatic substitution, depending on substituent reactivity.

Q. How is the structural integrity of this compound confirmed experimentally?

Key characterization methods include:

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets between δ 7.11–7.40 ppm, with distinct splitting patterns due to trifluoromethyl groups. The NH proton is observed as a broad singlet (~δ 6.0 ppm) .
  • HRMS (APCI) : The molecular ion [M-H]⁻ for C₁₄H₈F₆N⁻ is calculated at m/z 328.0512, matching experimental values .
  • Elemental Analysis : Confirms C, H, N, and F content within ±0.3% of theoretical values .

Q. What solvent systems are optimal for purifying this compound?

Purification is typically achieved via column chromatography using gradients of ethyl acetate/hexane (e.g., 1:10 → 1:5). For larger-scale reactions, recrystallization from ethanol/water mixtures (3:1 v/v) yields high-purity crystals (>98%) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the electronic properties of this compound?

Electron-withdrawing groups (e.g., -CF₃) at the 3,5-positions enhance the compound’s electrophilicity, facilitating participation in Suzuki-Miyaura couplings. Substituent effects are quantified via Hammett σₚ constants, where σₚ(CF₃) = 0.54, significantly altering reaction kinetics in cross-coupling reactions . Comparative studies with brominated derivatives (e.g., 4-bromo-3,5-bis(trifluoromethyl)aniline) show reduced coupling efficiency (33–67% yield) due to steric hindrance .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for C–N bond formation?

Discrepancies in catalytic activity (e.g., Pd vs. Cu systems) are addressed through mechanistic studies:

  • Kinetic Isotope Effects (KIE) : Reveal rate-determining steps (e.g., oxidative addition vs. transmetallation).
  • DFT Calculations : Predict activation barriers for intermediates, identifying optimal catalysts (e.g., Pd(OAc)₂ with Xantphos ligands reduces ΔG‡ by 8–12 kcal/mol) .
  • Control Experiments : Eliminate side reactions (e.g., dehalogenation) by monitoring byproducts via GC-MS .

Q. How is this compound utilized in polymer synthesis, and what are the material properties?

this compound serves as a monomer in oxidative polycondensation with NaOCl in alkaline media. The resulting polymers exhibit:

  • Thermal Stability : Degradation onset at 280°C (TGA), with 59–78% weight retention at 1000°C .
  • Electrical Conductivity : ~10⁻⁵ S/cm (semiconductor behavior) due to extended π-conjugation .
  • Molecular Weight : SEC analysis shows Mₙ = 1,690–4,700 g/mol and PDI = 1.15–1.73, dependent on reaction time and oxidant concentration .

Methodological Considerations

Q. What strategies mitigate challenges in handling hygroscopic or air-sensitive intermediates?

  • Schlenk Techniques : Use inert atmospheres (N₂/Ar) for reactions involving moisture-sensitive intermediates like 3,5-bis(trifluoromethyl)aniline .
  • Drying Agents : Molecular sieves (3Å) in solvent storage prevent hydrolysis of trifluoromethyl groups .
  • Low-Temperature Quenching : For exothermic reactions (e.g., bromination), maintain temperatures <0°C to avoid decomposition .

Q. How are computational methods applied to predict reaction outcomes?

  • Docking Studies : Predict binding affinities for biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, with ΔG = -9.2 kcal/mol) .
  • QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with antimicrobial activity (R² = 0.89) .

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